molecular formula C17H18N4O3 B4773306 ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

Cat. No.: B4773306
M. Wt: 326.35 g/mol
InChI Key: USQVZCRIUKJGKF-UHFFFAOYSA-N
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Description

ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is a heterocyclic compound with a complex structure that includes a pyrazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with appropriate reagents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE involves its interaction with cellular targets. It has been shown to inhibit the growth of cancer cells by inducing necrosis and affecting cell cycle progression . The compound interacts with nucleic acids, potentially disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is unique due to its specific pyrazolo-triazine core, which imparts distinct chemical and biological properties. Its ability to selectively inhibit cancer cell growth while having less effect on normal cells makes it a promising candidate for further research and development .

Properties

IUPAC Name

ethyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-5-24-17(22)15-11(3)21-16(19-18-15)14(10(2)20-21)12-6-8-13(23-4)9-7-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQVZCRIUKJGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)OC)N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 2
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ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 4
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ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 8-(4-METHOXYPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

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